6-((4-Fluorobenzyl)amino)pyridazin-3-ol
Overview
Description
“6-((4-Fluorobenzyl)amino)pyridazin-3-ol” is a chemical compound that can be used for pharmaceutical testing . It is a derivative of pyridazinone, a class of compounds that have been found to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyridazinone derivatives, such as “6-((4-Fluorobenzyl)amino)pyridazin-3-ol”, often involves reactions with hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . A specific synthesis process for this compound is not available in the search results.Scientific Research Applications
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Pharmacological Activities
- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Various pyridazine based scaffolds have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
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FABP4 Inhibition
- Fatty acid binding protein (FABP4) inhibitors are of synthetic and therapeutic interest and ongoing clinical studies indicate that they may be a promise for the treatment of cancer, as well as other diseases .
- Novel and potent FABP4 inhibitors have been developed using this approach and the synthesis, biological evaluation and molecular docking of the 4-amino and 4-ureido pyridazinone-based series have been reported .
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Antibacterial Activities
- A novel series of pyridazinone derivatives were synthesized and characterized by NMR (1H and 13C), FT-IR spectroscopies, and ESI-MS methods .
- All synthesized compounds were screened for their antibacterial activities against Staphylococcus aureus (Methicillin-resistant), Escherichia coli, Salmonella typhimurium, Pseudomonas aeruginosa, and Acinetobacter baumannii .
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Antiplatelet Activities
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PDE-III Inhibition
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Antipyretic, Anti-inflammatory and Analgesic Activities
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Anticonvulsant Activities
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Antidiabetic Activities
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Bronchial Asthma and Allergy Treatment
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Antifungal Activities
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Antitubercular Activities
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Herbicidal Activities
properties
IUPAC Name |
3-[(4-fluorophenyl)methylamino]-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)7-13-10-5-6-11(16)15-14-10/h1-6H,7H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOVVQFEXFOLPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NNC(=O)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-((4-Fluorobenzyl)amino)pyridazin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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